KadcoccinicacidH
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Overview
Description
KadcoccinicacidH is a triterpene acid isolated from the stems of Kadsura coccinea, a plant belonging to the family Schisandraceae . This compound is part of a group of triterpenoids known for their complex polycyclic structures and significant pharmacological activities, including anti-HIV, anti-tumor, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of kadcoccinicacidH involves several key steps. The central structural element of the synthesis is a cyclopentenone motif, which allows the assembly of the natural product skeleton . A gold(I)-catalyzed cyclization of an enynyl acetate leads to the efficient construction of the cyclopentenone scaffold . Optimization studies have shown that the stereochemistry of the enynyl acetate dictates regioisomeric cyclopentenone formation . Additionally, a copper-mediated conjugate addition, merged with a gold(I)-catalyzed Conia-ene reaction, is used to connect the two fragments, thereby forging the D-ring of the natural product .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis and extraction from natural sources.
Chemical Reactions Analysis
Types of Reactions: KadcoccinicacidH undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include gold(I) catalysts, copper-mediated conjugate addition reagents, and enynyl acetates . The conditions for these reactions are optimized to ensure the efficient formation of the desired products.
Major Products Formed: The major products formed from the reactions involving this compound include various rearranged lanostane skeletons with a 6/6/5/6 tetracyclic ring system . These products are significant due to their potential pharmacological activities.
Scientific Research Applications
KadcoccinicacidH has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying complex polycyclic structures and triterpenoids . In biology and medicine, this compound exhibits significant anti-HIV, anti-tumor, and antioxidant activities . These properties make it a valuable compound for developing new therapeutic agents. Additionally, its potential use in industry includes applications in pharmaceuticals and natural product synthesis.
Mechanism of Action
The mechanism of action of kadcoccinicacidH involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, thereby exerting its pharmacological effects . For example, its anti-HIV activity is attributed to its ability to inhibit viral replication by targeting specific viral enzymes .
Comparison with Similar Compounds
KadcoccinicacidH is compared with other similar triterpenoids, such as kadcoccinic acids A-J and kadcotriones A-C . These compounds share similar structural features, including the rearranged lanostane skeleton and the 6/6/5/6 tetracyclic ring system . this compound is unique due to its specific stereochemistry and the presence of a 2,3-seco-6/6/5/6-fused tetracyclic triterpenoid skeleton . This uniqueness contributes to its distinct pharmacological activities and potential therapeutic applications.
Properties
Molecular Formula |
C31H48O5 |
---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(2R,4aS,4bS,7R,8S,9aS)-7-tert-butyl-8-hydroxy-8-(3-methoxy-3-oxopropyl)-4a-methyl-1-methylidene-2,3,4,4b,5,6,7,9a-octahydrofluoren-2-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C31H48O5/c1-19(10-9-11-20(2)28(33)34)22-14-16-30(7)23-12-13-26(29(4,5)6)31(35,17-15-27(32)36-8)25(23)18-24(30)21(22)3/h11,18-19,22-24,26,35H,3,9-10,12-17H2,1-2,4-8H3,(H,33,34)/b20-11-/t19-,22-,23-,24+,26-,30+,31-/m1/s1 |
InChI Key |
RFXHBHLZXGQRCP-SDMQETLTSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@]2([C@@H]3CC[C@@H]([C@](C3=C[C@H]2C1=C)(CCC(=O)OC)O)C(C)(C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C3CCC(C(C3=CC2C1=C)(CCC(=O)OC)O)C(C)(C)C)C |
Origin of Product |
United States |
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